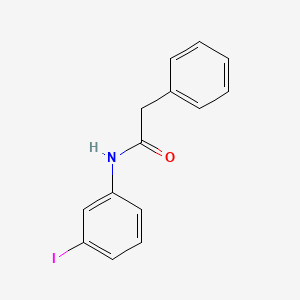

Benzeneacetamide, N-(3-iodophenyl)-

Description

Benzeneacetamide derivatives are a class of organic compounds characterized by a benzene ring attached to an acetamide group. These compounds are widely studied for their pharmacological, agrochemical, and industrial applications due to their structural versatility. The substitution pattern on the benzene ring and the acetamide side chain significantly influences their chemical properties, biological activity, and safety profiles.

The iodine substituent in the 3-position of the phenyl ring may confer unique electronic and steric effects compared to other halogens or functional groups, impacting reactivity, solubility, and toxicity.

Properties

IUPAC Name |

N-(3-iodophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHAKMSGXOMFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428876 | |

| Record name | Benzeneacetamide, N-(3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95384-52-4 | |

| Record name | Benzeneacetamide, N-(3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-(3-iodophenyl)- typically involves the iodination of a precursor compound, followed by an amide formation reaction. One common method includes the reaction of 3-iodoaniline with benzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of Benzeneacetamide, N-(3-iodophenyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.

Types of Reactions:

Substitution Reactions: Benzeneacetamide, N-(3-iodophenyl)- undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups present in the molecule.

Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Benzeneacetamide, N-(3-iodophenyl)- finds extensive use in various fields of scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is employed in the study of biological pathways and enzyme interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: The compound is used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-(3-iodophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved can vary depending on the specific application, but they generally include modulation of enzyme activity or inhibition of receptor function.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity and Applications: Halogen Substituents: The iodine atom in N-(3-iodophenyl)-benzeneacetamide is larger and more polarizable than chlorine (e.g., ’s 2-chlorophenyl derivative), which may enhance lipophilicity and influence binding in biological systems. Iodine’s electron-withdrawing nature could also modulate electronic effects on the acetamide group. Nitro and Hydroxy Groups: ’s nitro-substituted derivative is used as a pharmaceutical intermediate, suggesting that electron-withdrawing groups like nitro or iodine might enhance bioactivity. Methoxy and Alkyl Chains: ’s methoxy and dimethylphenylpropyl substituents introduce steric bulk, which may reduce metabolic degradation compared to smaller halogens like iodine .

Hazard Profiles: The diethylaminoethyl-substituted derivative () exhibits acute oral toxicity (H302) and irritancy, likely due to its basic side chain. In contrast, iodine’s lower electronegativity compared to chlorine might reduce skin/eye irritation risks in N-(3-iodophenyl)-benzeneacetamide, though this requires empirical validation .

Thermal and Physical Properties: ’s nitro derivative has a high predicted boiling point (584.8°C), attributed to strong intermolecular interactions from nitro and hydroxy groups. An iodine substituent might similarly increase molecular weight and melting/boiling points compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.